4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring. This compound is known for its versatile biological activities and is used in various scientific research applications. The presence of the triazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form S-alkylated derivatives.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding thiolates.
Complexation: It can form complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Substitution Reactions: Alkyl halides (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
S-alkylated derivatives: Formed from substitution reactions.
Disulfides: Formed from oxidation of the thiol group.
Thiolate salts: Formed from reduction reactions.
Scientific Research Applications
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function . These interactions contribute to its biological activities, including antimicrobial and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A similar compound with a methyl group instead of a propyl group.
1H-1,2,4-Triazole-3-thiol: Lacks the methyl and propyl substituents but shares the triazole-thiol core.
5-(Ethylthio)-1H-tetrazole: Contains a tetrazole ring with an ethylthio group.
Uniqueness
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methyl and propyl groups on the triazole ring, which can influence its reactivity and biological activity. The combination of these substituents with the triazole-thiol core enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-3-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4-5-7-8-6(10)9(5)2/h3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMTTDKTNUANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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